

Quin-C7: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: *quin-C7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and solubility of **quin-C7**, a notable antagonist of the formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX). The information is presented to support research, scientific investigation, and drug development activities.

Core Chemical Properties

Quin-C7, with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide, is a synthetic quinazolinone derivative.^[1] It is recognized for its anti-inflammatory properties and its role as an orally active antagonist of FPR2/ALX, a G-protein coupled receptor involved in inflammatory responses.

Property	Value	Reference
Molecular Formula	C25H25N3O4	^[1]
Molecular Weight	431.48 g/mol	
CAS Number	871100-12-8	^[1]
Physical State	Solid (Lyophilized Powder)	^[1]
Purity	>96%	^[1]

Solubility Profile

The solubility of **quin-C7** has been determined in key laboratory solvents. It exhibits high solubility in dimethyl sulfoxide (DMSO) and limited, yet potentially effective, solubility in aqueous solutions.

Solvent	Solubility	Concentration (Molar)	Notes	Reference
DMSO	100 mg/mL	~231.76 mM	Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.	
Water	High-micromolar range	5 μ M - 1 mM	[1]	

Experimental Protocols

Determination of Aqueous and Solvent Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a standard procedure adaptable for determining the solubility of **quin-C7**.

Materials:

- **Quin-C7** (lyophilized powder)
- Solvents of interest (e.g., deionized water, DMSO, phosphate-buffered saline pH 7.4)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment

- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance

Procedure:

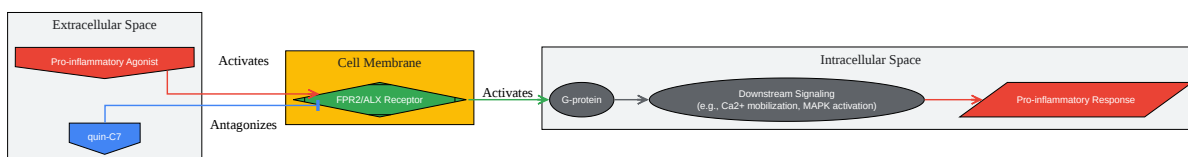
- Preparation of Supersaturated Solutions:
 - Add an excess amount of **quin-C7** to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
 - Add a known volume of the desired solvent to each vial.
- Equilibration:
 - Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
 - To further separate the solid and liquid phases, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles.

- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **quin-C7** in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve of **quin-C7** should be prepared for accurate quantification.
- Data Analysis:
 - Calculate the solubility of **quin-C7** in the solvent by multiplying the measured concentration by the dilution factor. The results should be reported in mg/mL or mol/L.

Signaling Pathway and Mechanism of Action

Quin-C7 functions as an antagonist of the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). This receptor plays a crucial role in mediating inflammatory responses. By binding to FPR2/ALX, **quin-C7** inhibits the downstream signaling typically initiated by pro-inflammatory agonists.

Below is a diagram illustrating the simplified FPR2/ALX signaling pathway and the inhibitory action of **quin-C7**.

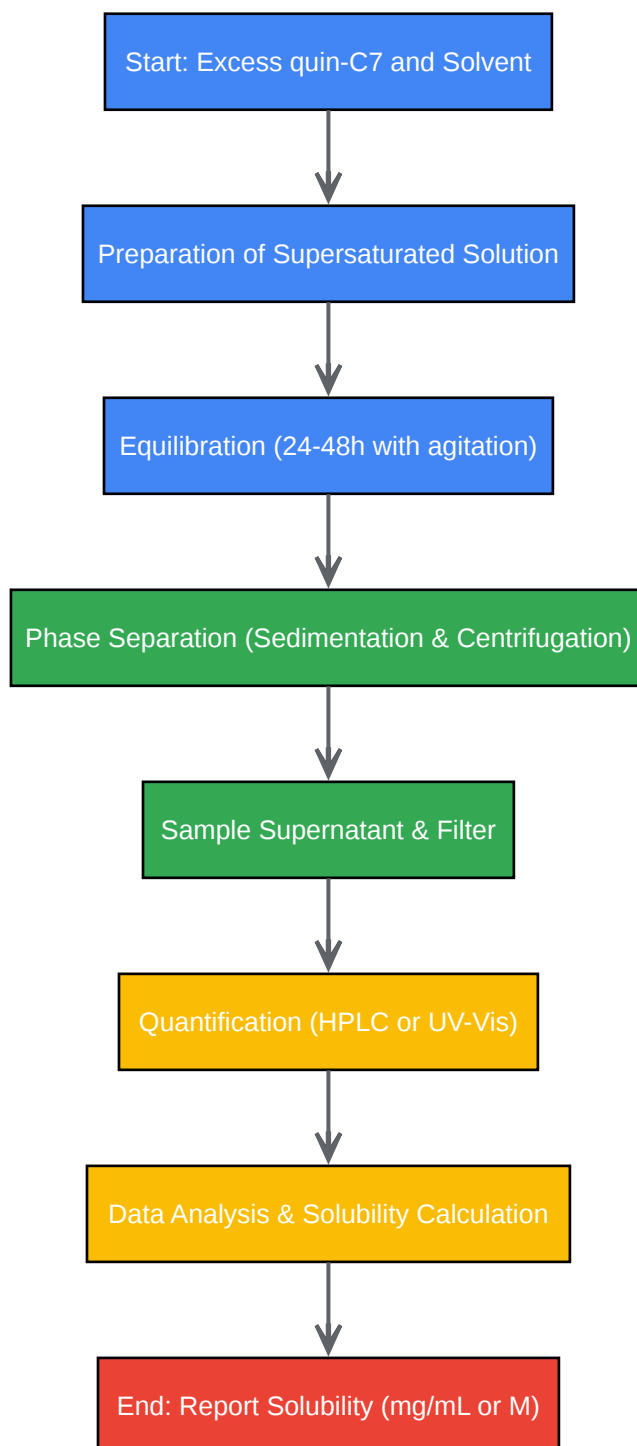


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Caption: FPR2/ALX signaling pathway and the antagonistic action of **quin-C7**.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for determining the solubility of **quin-C7** using the shake-flask method.



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Caption: Workflow for the shake-flask solubility determination of **quin-C7**.

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